1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with trifluoromethylating agents under controlled conditions. The process may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 1-Methyl-3-(fluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-Methyl-3-(chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-Methyl-3-(bromomethyl)pyrrolidine-3-carboxylic acid hydrochloride
These compounds share a similar pyrrolidine ring structure but differ in the substituent groups attached. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
Molecular Formula |
C7H11ClF3NO2 |
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Molecular Weight |
233.61 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-11-3-2-6(4-11,5(12)13)7(8,9)10;/h2-4H2,1H3,(H,12,13);1H |
InChI Key |
FMKXLYUUUWQALH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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